molecular formula C16H12O B057403 9-Acetylanthracene CAS No. 784-04-3

9-Acetylanthracene

Cat. No. B057403
CAS RN: 784-04-3
M. Wt: 220.26 g/mol
InChI Key: NXXNVJDXUHMAHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Acetylanthracene and related derivatives primarily involves palladium-catalyzed cross-coupling reactions, such as the bis-Suzuki–Miyaura cross-coupling reaction. These methods have been employed to produce a range of diarylanthracenes, including symmetrical and unsymmetrical derivatives, with moderate to good yields under various conditions, including microwave-assisted reactions for enhanced efficiency (Kotha, Ghosh, & Deodhar, 2004).

Molecular Structure Analysis

The molecular geometry of this compound has been thoroughly studied using X-ray diffraction analysis, revealing that the acetyl group is twisted out of the plane of the aromatic π-system. The crystal structure is characterized by specific intermolecular interactions, with head-to-tail pairs forming between parallel aligned anthracene moieties, indicating a unique spatial arrangement that influences its reactivity and properties (Anderson, Becker, Engelhardt, Hansen, & White, 1984).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including photochemical transformations leading to products such as 1-aceanthrenone and 9-bromoanthracene. These reactions demonstrate the compound's reactivity towards photoinduced electron transfer processes and its potential for forming new chemical structures under specific conditions (Matsumoto, Sato, & Hirayama, 1974).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points and solubilities, vary significantly depending on the substituents and structural isomers. These properties are critical for their application in materials science, particularly in the development of molecular switches and materials with specific optical and electronic properties (Zehm, Fudickar, Hans, Schilde, Kelling, & Linker, 2008).

Chemical Properties Analysis

This compound and its derivatives exhibit interesting electronic properties, such as fluorescence and the ability to form charge-transfer complexes. These properties are influenced by the molecular structure and the presence of specific functional groups, highlighting the compound's potential in the development of photoluminescent materials and other electronic applications (Li, Lin, & Yan, 2016).

Scientific Research Applications

  • Molecular Geometry and Crystal Structure :

    • The molecular geometry of 9-Acetylanthracene was established using X-ray diffraction analysis, revealing a significant twist of the acetyl group out of the aromatic π-system plane. This structural feature has implications in the material's intermolecular interactions and properties (Anderson, Becker, Engelhardt, Hansen, & White, 1984).
  • Pressure Effects on Fluorescence :

    • The fluorescence intensity of this compound increases remarkably under high external pressure, accompanied by a significant red shift in the emission spectrum. This suggests potential applications in high-pressure sensing or as a probe in high-pressure chemistry (Mitchell, Schuster, & Drickamer, 1977).
  • Excited-State Dynamics :

    • Studies using pulse radiolysis and laser excitation showed that this compound has a high intersystem crossing quantum yield, which impacts its photophysical behavior and potential applications in photochemistry and photophysics (Plummer, Hamon, & Burke, 1987).
  • Transient Absorption Spectra :

    • Picosecond transient absorption spectra of this compound revealed measurable changes in spectral shapes in the first picosecond region, indicating rapid electronic transitions that could be exploited in ultrafast photonic applications (Hamanoue, Nakajima, Hidaka, Nakayama, & Teranishi, 1984).
  • Steric Hindrance and Group Relaxation :

  • Photodimerization in Inclusion Compounds :

    • This compound was studied for its ability to undergo photodimerization reactions in inclusion compounds. This property could be harnessed in the design of novel photoreactive materials (Zouev, Lavy, & Kaftory, 2006).
  • Tunable Luminescence under Pressure :

    • A study on a co-crystal involving this compound demonstrated tunable luminescence under pressure. This finding has significant implications for the development of pressure-responsive luminescent materials (Wang, Li, Xu, Li, Song, Geng, Chu, He, & Xu, 2018).

Mechanism of Action

Target of Action

It is known that 9-acetylanthracene is used in the synthesis of luminescent moieties . These moieties can interact with various biological targets, depending on their specific structure and properties.

Mode of Action

The mode of action of this compound is primarily through its role as a precursor in the synthesis of luminescent moieties . These moieties can interact with their targets in a variety of ways, often involving the absorption and emission of light. The exact nature of these interactions would depend on the specific structure and properties of the moiety.

Biochemical Pathways

Given its use in the synthesis of luminescent moieties , it is likely that it could influence pathways related to cellular signaling and communication, where these moieties might be used as probes or markers.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of luminescent moieties . These moieties can be used to probe various biological processes, and their luminescent properties allow for the visualization of these processes in real-time. The specific effects would depend on the nature of the moiety and its target.

properties

IUPAC Name

1-anthracen-9-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H12O/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXNVJDXUHMAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90229061
Record name 9-Anthryl methyl ketone
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Molecular Weight

220.26 g/mol
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CAS RN

784-04-3
Record name 9-Acetylanthracene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 9-acetylanthracene?

A1: this compound has the molecular formula C16H12O and a molecular weight of 220.27 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: this compound exhibits characteristic spectroscopic features in various techniques. Some of these include:

  • UV-Vis absorption: Strong absorption bands in the UV region, with the exact positions influenced by solvent polarity. [, ]
  • Fluorescence: Exhibits fluorescence, though the intensity can be weak due to efficient intersystem crossing to the triplet state. Pressure and solvent polarity significantly impact fluorescence properties. [, , ]
  • Phosphorescence: Shows phosphorescence, with pressure-dependent lifetimes. []
  • NMR: Proton and carbon NMR studies have been used to investigate conformational preferences and structural details, often employing lanthanide-induced shifts (LIS). [, ]

Q3: Why is this compound considered non-fluorescent in some solvents?

A3: While this compound can fluoresce, it often exhibits weak fluorescence in non-polar solvents due to efficient intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1). This efficient ISC leads to a high quantum yield of triplet formation. [, ]

Q4: How does pressure impact the photophysical properties of this compound?

A4: Studies have shown that increasing pressure leads to a remarkable increase in fluorescence intensity and a red shift in the emission spectrum of this compound. This suggests pressure affects the energy gap between the lowest excited singlet and upper triplet states. [, , ]

Q5: How does the photochemical behavior of this compound differ from its regioisomers?

A5: this compound demonstrates near-quantitative triplet population upon photoexcitation, unlike its regioisomers, 1-acetylanthracene and 2-acetylanthracene. This difference arises from the relative stabilization of the 1nπ state compared to the 1ππ state in this compound, leading to a lower energy barrier for the 1ππ to 1nπ crossover and ultimately influencing the intersystem crossing rate. []

Q6: What kind of photodimerization does this compound undergo in the solid state?

A6: In inclusion compounds with specific hosts like 1,1,6,6-tetraphenyl-2,4-hexadiyne-1,6-diol, this compound undergoes head-to-tail photodimerization upon irradiation. This reaction proceeds with varying degrees of conversion depending on the crystallographic arrangement of the guest molecules within the host framework. []

Q7: What is the role of this compound in singlet oxygen sensitization?

A7: this compound can act as a photosensitizer for the generation of singlet oxygen (1Δg). This property has been explored in photochemical reactions and in capillary electrochromatography as a detection scheme. [, ]

Q8: What photoproducts are formed in the photochemical reaction of 9-ω-bromoacetylanthracene?

A8: Irradiation of 9-ω-bromoacetylanthracene leads to the formation of 1-aceanthrenone and 9-bromoanthracene as the main photoproducts. The reaction mechanism is proposed to involve an intramolecular adduct as a key intermediate. []

Q9: What is the significance of the Mannich reaction with this compound?

A10: The Mannich reaction of this compound with various amines yields Mannich bases, which have been investigated for their potential antibacterial effects. The reaction also provides insights into the stereochemistry of the products, particularly when applied to 9,10-dihydro-9-acetylanthracene. [, ]

Q10: Can this compound be used as a building block for more complex structures?

A11: Yes, this compound can be employed in various reactions to create more complex molecules. For example, it has been used to synthesize chalcone derivatives through aldol condensation reactions with appropriate aldehydes. [, ]

Q11: What is the electrochemical behaviour of this compound?

A12: Electrochemical studies on this compound have revealed its propensity to undergo dimerization upon reduction to its anion radical. This dimerization process is reversible and has been characterized as a σ-dimer formation. [, ]

Q12: How has computational chemistry been used to study this compound?

A12: Computational chemistry has played a role in understanding various aspects of this compound, including:

  • Conformational analysis: Molecular mechanics and quantum chemical calculations have been used to study the conformational preferences of this compound, particularly the twist angle of the acetyl group relative to the anthracene ring. [, ]
  • Excited state dynamics: Computational methods like time-dependent density functional theory (TD-DFT) can provide insights into the excited state dynamics and help explain the observed photophysical behavior. [, ]
  • Structure-property relationships: Computational tools are valuable for investigating the relationship between the molecular structure of this compound derivatives and their photophysical properties. []
  • Dimerization mechanisms: DFT calculations have been employed to investigate the dimerization mechanism of the this compound anion radical, providing insights into the nature of the dimer formed (σ-dimer). []

Q13: What are the potential applications of this compound?

A13: this compound and its derivatives have potential applications in several areas, including:

  • Organic light-emitting diodes (OLEDs): The luminescent properties of this compound make it a candidate for use in OLEDs. []
  • Sensors: Its sensitivity to changes in its environment, such as pressure and solvent polarity, makes it potentially useful in sensor development. [, , ]
  • Photocatalysts: this compound can be explored as a potential photocatalyst in organic reactions. []
  • Nonlinear optics: The extended π-conjugation in this compound might offer interesting nonlinear optical properties for photonic applications. []

Q14: What is known about the material compatibility and stability of this compound?

A14: The stability of this compound is influenced by factors like:

  • Oxygen: The presence of oxygen can lead to photooxidation, highlighting the importance of anaerobic conditions in certain applications. []
  • Temperature: Elevated temperatures can impact its stability, particularly during synthesis or processing. []

Q15: How can the properties of this compound be modified for specific applications?

A15: The properties of this compound can be fine-tuned through:

  • Chemical modification: Introducing different substituents on the anthracene ring or the acetyl group can alter its electronic structure, influencing its photophysical and electrochemical properties. [, , ]
  • Cocrystallization: Forming cocrystals with carefully chosen coformers can significantly impact its solid-state packing, leading to altered photoluminescent behavior and other properties. [, ]

Q16: What are the challenges associated with utilizing this compound in practical applications?

A16: Some challenges include:

  • Low fluorescence quantum yield: The relatively low fluorescence quantum yield in some cases needs to be addressed for efficient light emission in OLEDs or other applications requiring strong fluorescence. [, ]
  • Stability issues: Addressing the stability concerns related to oxygen and temperature is crucial for long-term performance in various applications. [, ]
  • Controlled synthesis: Developing efficient and regioselective synthetic methods for this compound and its derivatives remains important for its broader utilization. [, , ]

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